![molecular formula C18H24N2O3 B7518504 6-methoxy-N-(3-pyrrolidin-1-ylpropyl)-2H-chromene-3-carboxamide](/img/structure/B7518504.png)
6-methoxy-N-(3-pyrrolidin-1-ylpropyl)-2H-chromene-3-carboxamide
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Overview
Description
6-methoxy-N-(3-pyrrolidin-1-ylpropyl)-2H-chromene-3-carboxamide is a synthetic compound that has been used in scientific research for its potential therapeutic applications. This compound belongs to the class of chromene derivatives and has been found to possess various biological activities.
Mechanism of Action
The exact mechanism of action of 6-methoxy-N-(3-pyrrolidin-1-ylpropyl)-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 6-methoxy-N-(3-pyrrolidin-1-ylpropyl)-2H-chromene-3-carboxamide can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and protect neurons from oxidative stress. This compound has also been found to have antioxidant properties, which may help to prevent cellular damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-methoxy-N-(3-pyrrolidin-1-ylpropyl)-2H-chromene-3-carboxamide in lab experiments is its potential therapeutic value. This compound has been found to possess various biological activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Future Directions
There are several future directions for the research on 6-methoxy-N-(3-pyrrolidin-1-ylpropyl)-2H-chromene-3-carboxamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound.
Synthesis Methods
The synthesis of 6-methoxy-N-(3-pyrrolidin-1-ylpropyl)-2H-chromene-3-carboxamide involves the reaction of 6-methoxy-2H-chromen-3-carboxylic acid with 3-pyrrolidin-1-ylpropan-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the desired compound.
Scientific Research Applications
6-methoxy-N-(3-pyrrolidin-1-ylpropyl)-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer, anti-inflammatory, and neuroprotective activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
6-methoxy-N-(3-pyrrolidin-1-ylpropyl)-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-22-16-5-6-17-14(12-16)11-15(13-23-17)18(21)19-7-4-10-20-8-2-3-9-20/h5-6,11-12H,2-4,7-10,13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXIKCPPKMGGQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2)C(=O)NCCCN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(3-pyrrolidin-1-ylpropyl)-2H-chromene-3-carboxamide |
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